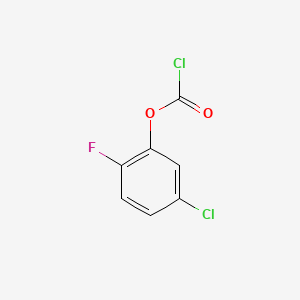
5-Chloro-2-fluorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluorophenyl chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are commonly used as reagents in organic synthesis. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-fluorophenyl chloroformate can be synthesized through the reaction of 5-chloro-2-fluorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
5-Chloro-2-fluorophenol+Phosgene→5-Chloro-2-fluorophenyl chloroformate+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control the reaction parameters, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-chloro-2-fluorophenol and carbon dioxide.
Reduction: The compound can be reduced to form 5-chloro-2-fluorophenol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.
Water: Hydrolyzes the compound to form the corresponding phenol and carbon dioxide.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Phenol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
5-Chloro-2-fluorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluorophenyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including amines, alcohols, and thiols, through the formation of covalent bonds.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a chloroformate group.
5-Chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate: Contains multiple fluorine atoms, which can influence its reactivity and applications.
Uniqueness
5-Chloro-2-fluorophenyl chloroformate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its reactivity and selectivity in various chemical reactions. This dual substitution pattern can also influence the compound’s physical properties, such as solubility and stability.
Properties
Molecular Formula |
C7H3Cl2FO2 |
|---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-2-5(10)6(3-4)12-7(9)11/h1-3H |
InChI Key |
FQYOXJYJZOZNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















